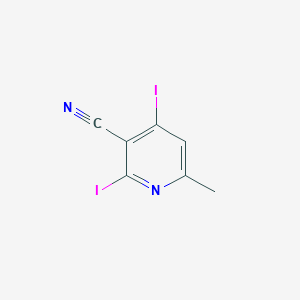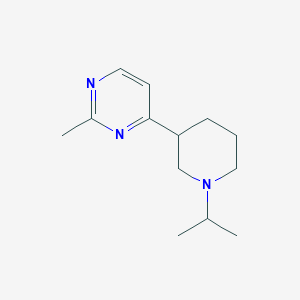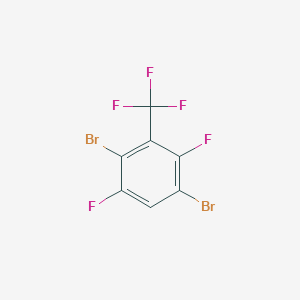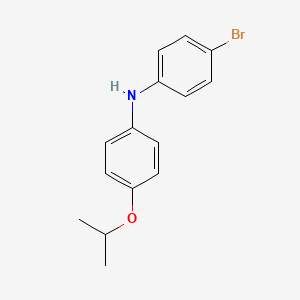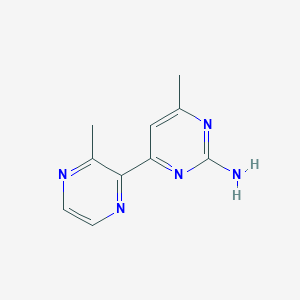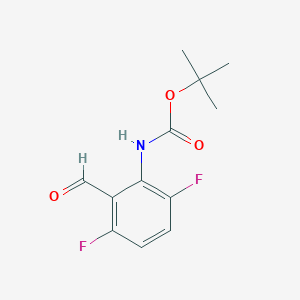
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Métodos De Preparación
The synthesis of 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur at other functional groups. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparación Con Compuestos Similares
Similar compounds to 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid include other Boc-protected amino acids and amines. These compounds share the common feature of having a Boc group, which provides stability and ease of removal. this compound is unique due to the presence of the difluoro and methyl groups on the pyrrolidine ring, which can influence its reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C11H17F2NO4 |
|---|---|
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
4,4-difluoro-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-6-11(12,13)5-7(8(15)16)14(6)9(17)18-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,16) |
Clave InChI |
LLRONRPSXGHEQL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


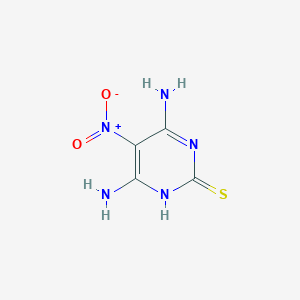
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
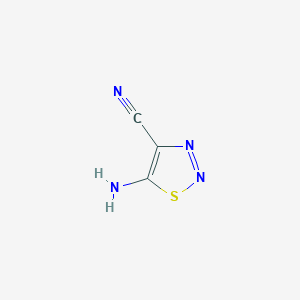
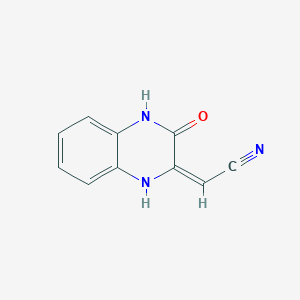
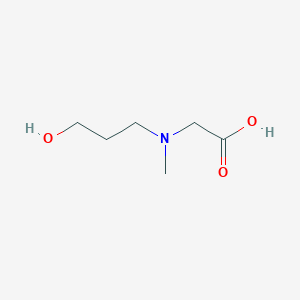
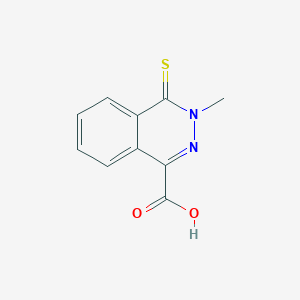
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
